

chemical properties of 5-Hydroxycytosine-¹³C,¹⁵N₂

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Compound of Interest

Compound Name: 5-Hydroxycytosine-¹³C,¹⁵N₂

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An In-depth Technical Guide to 5-Hydroxycytosine-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethylcytosine (5hmC) is a pivotal epigenetic modification of DNA, often referred to as the "sixth base." It is generated by the oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][2] While initially considered merely a transient intermediate in the DNA demethylation pathway, 5hmC is now recognized as a stable and functionally distinct epigenetic mark in its own right, with crucial roles in gene regulation, cell differentiation, and development.[3][4][5] Its stable isotopic-labeled counterpart, 5-Hydroxycytosine-¹³C,¹⁵N₂, serves as an indispensable tool for the precise and accurate quantification of 5hmC in biological samples, primarily as an internal standard for mass spectrometry-based techniques.[6] This guide provides a comprehensive overview of the chemical properties, biological significance, and analytical methodologies related to 5-Hydroxycytosine-¹³C,¹⁵N₂.

Core Chemical Properties

The incorporation of stable isotopes (¹³C and ¹⁵N) into the 5-hydroxycytosine structure results in a molecule that is chemically identical to its endogenous counterpart but distinguishable by its mass. This property is fundamental to its application in quantitative analysis.

Quantitative Data Summary

Property	Value	Source(s)
Analyte Name	5-Hydroxycytosine-2- ¹³ C-1,3- ¹⁵ N ₂	[7]
Molecular Formula	C ₃ ¹³ CH ₅ N ¹⁵ N ₂ O ₂	[8][9]
Molecular Weight	130.08 g/mol (approx.)	[7][10]
Labeled CAS Number	181516-92-7	[7][8][9]
Unlabeled CAS Number	13484-95-2	[7][8][11]
Chemical Purity	≥98%	[8][9]
Isotopic Purity	¹³ C: 99%; ¹⁵ N: 98%	[8][9]
SMILES String	NC1=C(C=[¹⁵ N])--INVALID-LINK--=O)O	[7][10]
Appearance	Neat/Solid	[8]
Storage	Room temperature, away from light and moisture	[8]

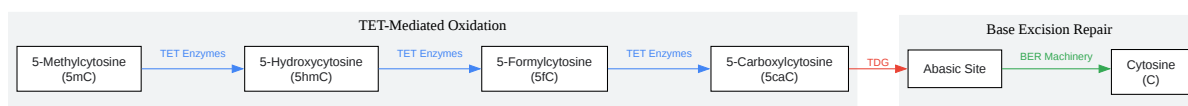
Stability and Reactivity

5-Hydroxycytosine is a stable DNA modification under physiological conditions.[3][12] Studies using stable isotope labeling in mammalian cells have demonstrated that the majority of 5hmC is a stable mark rather than a short-lived intermediate.[12] Its formation from 5mC is a slow process that occurs in the hours following DNA synthesis.[12]

However, 5hmC is also a substrate for further enzymatic oxidation by TET enzymes, which can convert it to 5-formylcytosine (5fC) and subsequently to 5-carboxylcytosine (5caC).[1][3] Under strong oxidative conditions, 5hmC can also be oxidized to these products.[13] The hydrolytic deamination of 5hmC has been studied, with the process being similar to that of other cytosine derivatives where water addition is the rate-limiting step.[14]

Biological Significance and Signaling Pathways

5-Hydroxycytosine is a key player in the active DNA demethylation pathway. This process is crucial for epigenetic reprogramming during development and in differentiated cells like neurons.[15] The pathway begins with the oxidation of 5mC, a mark generally associated with gene silencing, and proceeds through a series of intermediates that are ultimately replaced by an unmodified cytosine, leading to a state permissive for gene expression.



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Caption: The TET-mediated active DNA demethylation pathway.

Experimental Protocols and Methodologies

The isotopically labeled 5-Hydroxycytosine- ^{13}C , $^{15}\text{N}_2$ is primarily used for accurate quantification. Below are outlines of key experimental protocols where this standard is essential.

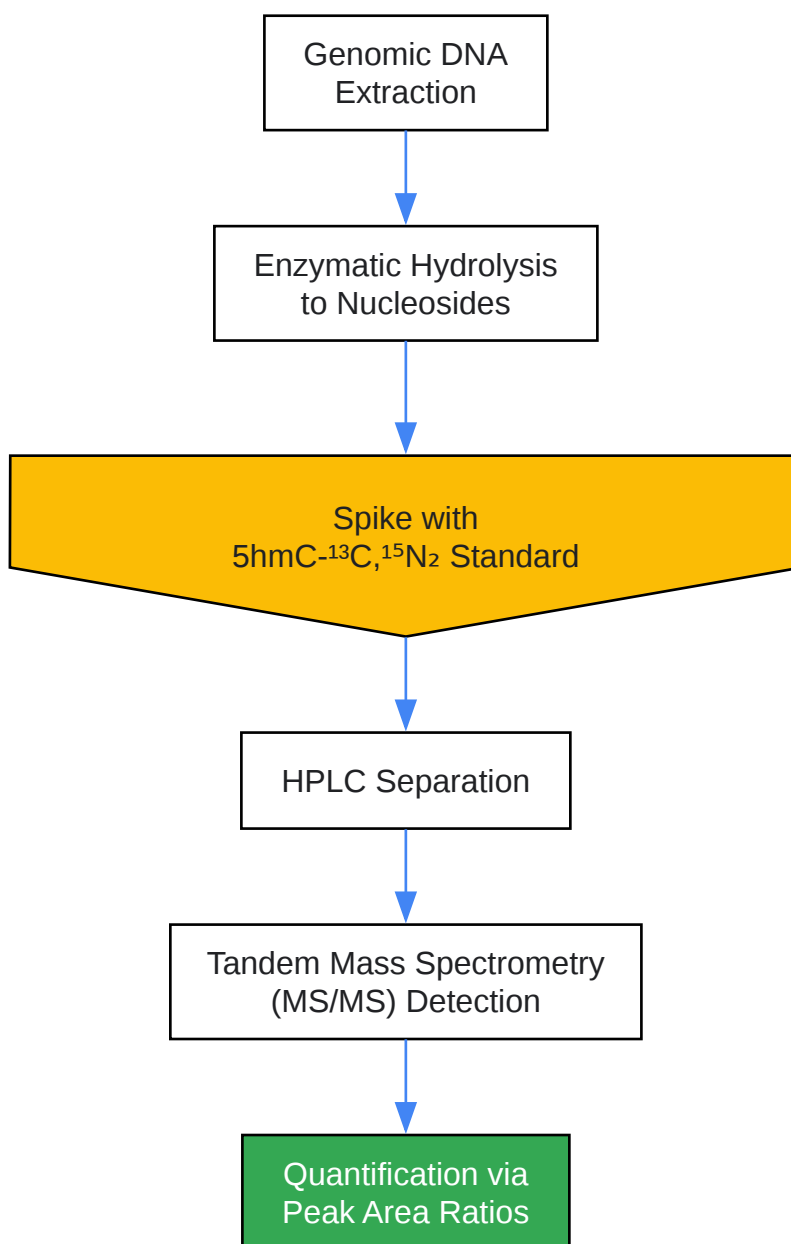
Protocol 1: LC-MS/MS Quantification of Global 5hmC Levels

This method is considered the gold standard for quantifying modified nucleosides due to its high sensitivity and selectivity.[16] The isotopically labeled standard is crucial for correcting for any sample loss during preparation and for variations in ionization efficiency.

Detailed Methodology:

- DNA Isolation: Extract genomic DNA from cells or tissues using a standard DNA purification kit.

- **DNA Hydrolysis:** Digest the purified DNA to its constituent nucleosides. This is typically achieved enzymatically using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
- **Internal Standard Spiking:** Add a known amount of 5-Hydroxycytosine- ^{13}C , $^{15}\text{N}_2$ (along with other relevant labeled standards for 5mC, C, G, A, T) to the hydrolyzed DNA sample.
- **Chromatographic Separation:** Separate the nucleosides using High-Performance Liquid Chromatography (HPLC), often with a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RPLC) column.[\[17\]](#)
- **Mass Spectrometric Detection:** Analyze the eluent by tandem mass spectrometry (MS/MS). The instrument is set to monitor specific mass transitions for both the endogenous 5hmC and the heavy-isotope-labeled 5-Hydroxycytosine- ^{13}C , $^{15}\text{N}_2$ standard.
- **Quantification:** Calculate the amount of endogenous 5hmC by comparing the peak area of its mass transition to the peak area of the known amount of the spiked internal standard.



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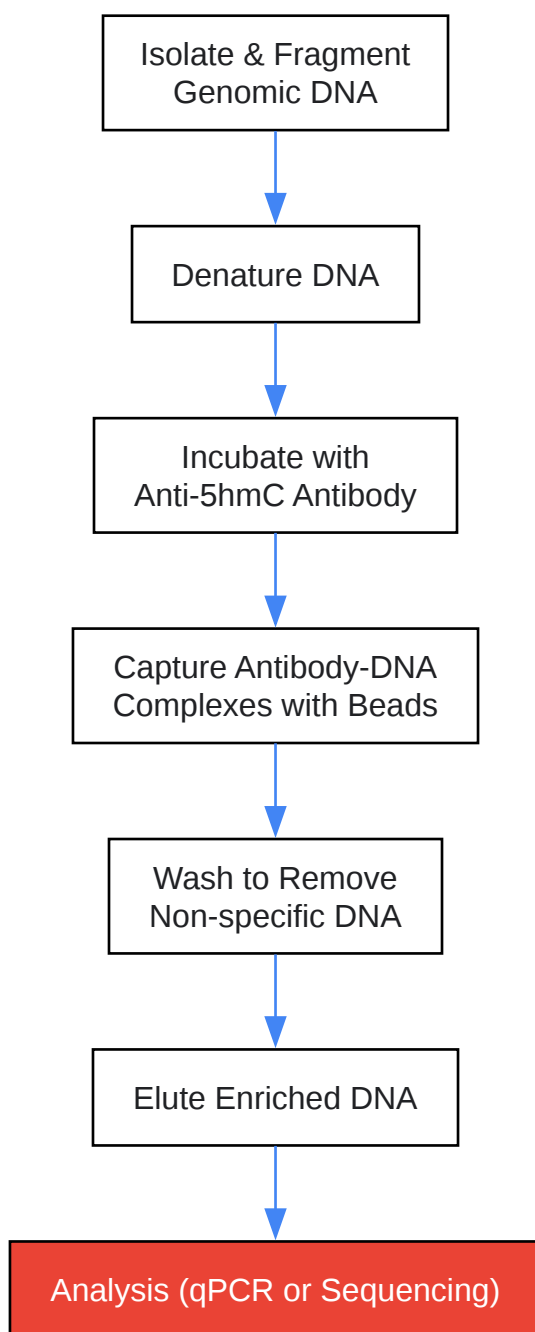
Caption: Workflow for global 5hmC quantification by LC-MS/MS.

Protocol 2: Hydroxymethylated DNA Immunoprecipitation (hMeDIP)

hMeDIP is an affinity-based enrichment method used to identify genomic regions that are rich in 5hmC. While not quantitative in the same way as LC-MS, it provides locus-specific information.

Detailed Methodology:

- **DNA Isolation and Fragmentation:** Isolate high-quality genomic DNA and fragment it to a desired size range (typically 200-800 bp) using sonication or enzymatic digestion.
- **Denaturation:** Denature the fragmented DNA into single strands by heating.
- **Immunoprecipitation (IP):** Incubate the denatured DNA with a highly specific antibody against 5-hydroxymethylcytosine.
- **Capture:** Add protein A/G-coated magnetic beads to the mixture to capture the antibody-DNA complexes.
- **Washing:** Perform a series of stringent washes to remove non-specifically bound DNA fragments.
- **Elution:** Elute the enriched, 5hmC-containing DNA fragments from the antibody-bead complex.
- **Analysis:** Analyze the enriched DNA fraction by quantitative PCR (qPCR) for specific loci or by next-generation sequencing (hMeDIP-Seq) for genome-wide mapping.



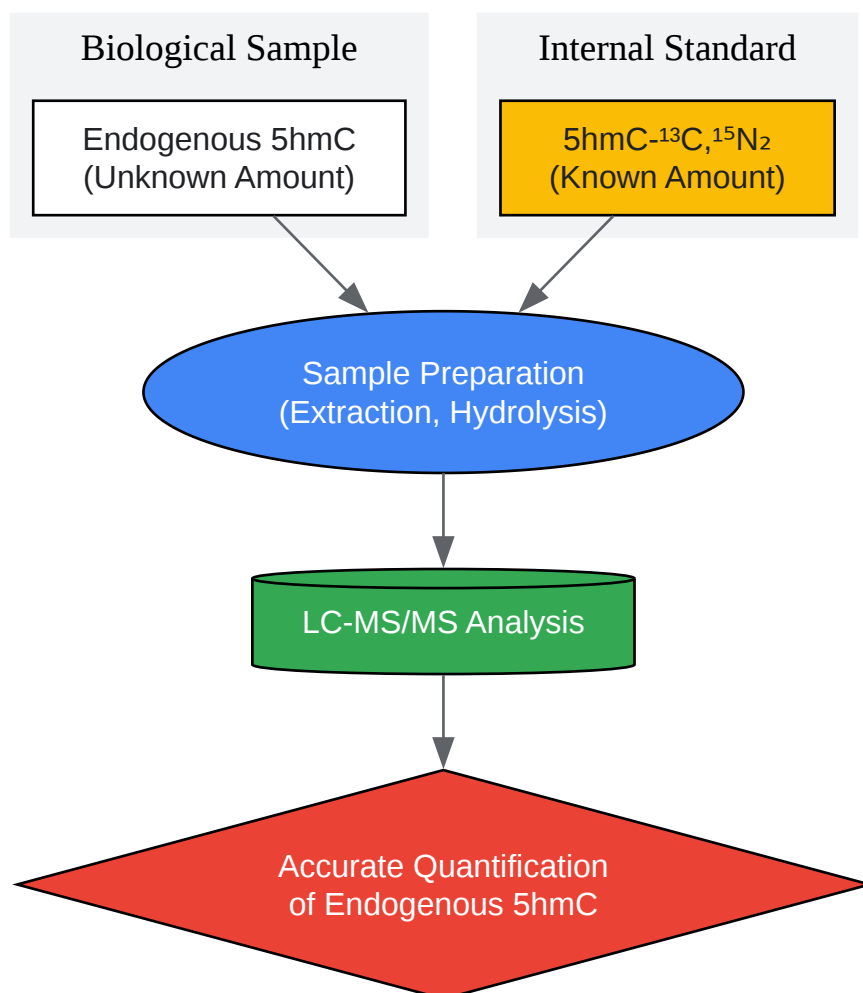
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Caption: Experimental workflow for hMeDIP.

Core Application: Isotopic Dilution Analysis

The primary application of 5-Hydroxycytosine- ^{13}C , $^{15}\text{N}_2$ is in isotopic dilution mass spectrometry. This technique leverages the addition of a known quantity of the labeled compound to a sample to enable precise quantification of the corresponding unlabeled, endogenous analyte.

The labeled internal standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source. By measuring the ratio of the signal from the analyte to the signal from the standard, one can calculate the analyte's concentration with high accuracy, effectively canceling out variations in sample preparation and instrument response.



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Caption: Logic of isotopic dilution for 5hmC quantification.

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